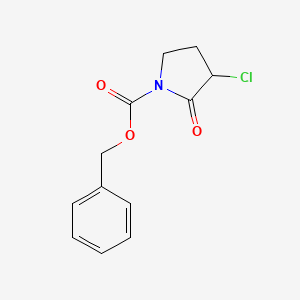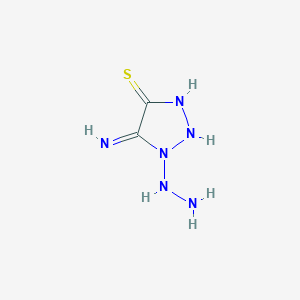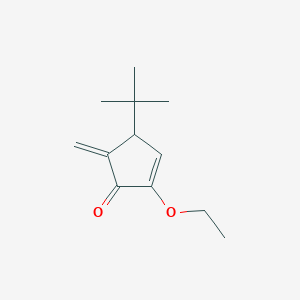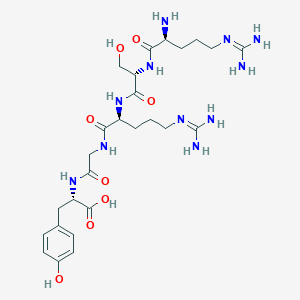
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-serine, glycine, and L-tyrosine, with diaminomethylidene groups attached to the L-ornithine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Automation and continuous flow synthesis techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions may target the diaminomethylidene groups, converting them to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains, particularly at the serine and glycine residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine, while reduction of the diaminomethylidene groups results in primary amines.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Research explores its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological activities.
Industry: It may be used in the development of novel biomaterials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. Additionally, the peptide backbone can interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar structure but includes different amino acids, such as valine, histidine, proline, and tryptophan.
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine: Another similar compound with lysine and aspartic acid residues.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosine is unique due to its specific combination of amino acids and the presence of diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
911427-96-8 |
|---|---|
Molecular Formula |
C26H43N11O8 |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H43N11O8/c27-16(3-1-9-32-25(28)29)21(41)37-19(13-38)23(43)36-17(4-2-10-33-26(30)31)22(42)34-12-20(40)35-18(24(44)45)11-14-5-7-15(39)8-6-14/h5-8,16-19,38-39H,1-4,9-13,27H2,(H,34,42)(H,35,40)(H,36,43)(H,37,41)(H,44,45)(H4,28,29,32)(H4,30,31,33)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
UXUMNIVRNKXWNU-VJANTYMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
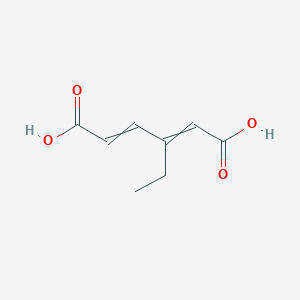
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
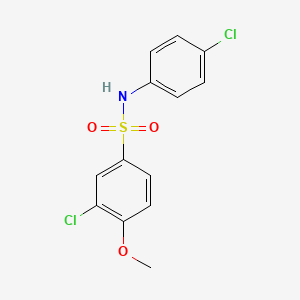

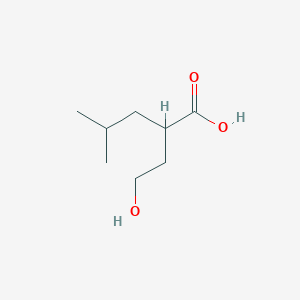

![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)
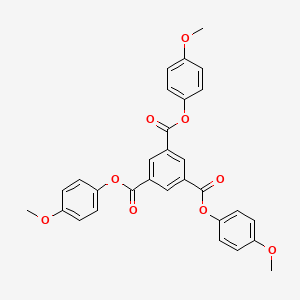
![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
